molecular formula C13H12N2O3S B3291333 N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 872108-10-6

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B3291333
CAS No.: 872108-10-6
M. Wt: 276.31 g/mol
InChI Key: XRPAIDFZIVKRAC-UHFFFAOYSA-N
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Description

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a formyl group at the 4-position of the thiazole ring and a methoxyphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the thiazole derivative is treated with a mixture of phosphorus oxychloride and dimethylformamide.

    Attachment of the Methoxyphenyl Group: The final step involves the acylation of the thiazole derivative with 3-methoxyphenylacetic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-(4-carboxy-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide.

    Reduction: N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide.

    Substitution: N-(4-formyl-1,3-thiazol-2-yl)-N-(3-substituted phenyl)acetamide.

Scientific Research Applications

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.

    Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The methoxyphenyl group can enhance binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide: Lacks the methoxy group, which may affect its binding properties and reactivity.

    N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide: The methoxy group is positioned differently, potentially altering its electronic and steric effects.

    N-(4-formyl-1,3-thiazol-2-yl)-N-(3-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group, which can influence its chemical reactivity and biological activity.

Uniqueness

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide is unique due to the specific positioning of the methoxy group, which can influence its electronic properties and interactions with biological targets. This unique structure may result in distinct pharmacological profiles and applications compared to similar compounds.

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9(17)15(13-14-10(7-16)8-19-13)11-4-3-5-12(6-11)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPAIDFZIVKRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)OC)C2=NC(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216077
Record name N-(4-Formyl-2-thiazolyl)-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872108-10-6
Record name N-(4-Formyl-2-thiazolyl)-N-(3-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872108-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Formyl-2-thiazolyl)-N-(3-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide
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N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide
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N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
N-(4-formyl-1,3-thiazol-2-yl)-N-(3-methoxyphenyl)acetamide

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